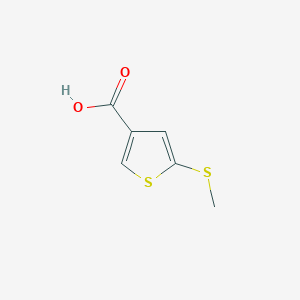
5-(Methylsulfanyl)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Methylsulfanyl)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C6H6O2S2 . It has a molecular weight of 174.24 . It is used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .
Synthesis Analysis
The synthesis of thiophene derivatives like “this compound” often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to produce aminothiophene derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6O2S2/c1-9-5-2-4 (3-10-5)6 (7)8/h2-3H,1H3, (H,7,8) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 174.24 . It is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
5-(Methylsulfanyl)thiophene-3-carboxylic acid has various applications in scientific research. It is used in the synthesis of novel compounds for drug discovery, agrochemicals, and specialty chemicals. It is also used in the synthesis of polythiophene derivatives, which are used as materials for organic electronics, such as organic solar cells, light-emitting diodes, and thin-film transistors. This compound is also used in the synthesis of thiophene-based polymers for use in fuel cells, batteries, and electrochemical sensors.
Wirkmechanismus
The mechanism of action of 5-(Methylsulfanyl)thiophene-3-carboxylic acid is not fully understood. However, it is believed that the oxidation of 5-methylthiophene-2-carboxylic acid to this compound is mediated by the formation of a reactive intermediate, which is then attacked by the oxidizing agent. The resulting product is this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may act as an antioxidant, which could have beneficial effects on the body. Additionally, this compound may also have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(Methylsulfanyl)thiophene-3-carboxylic acid in lab experiments is its high reactivity and versatility. It can be used in the synthesis of various functionalized molecules, such as drugs, agrochemicals, and specialty chemicals. Additionally, it is relatively inexpensive and widely available. The main limitation of using this compound in lab experiments is its low solubility in water.
Zukünftige Richtungen
Future research should focus on elucidating the mechanism of action of 5-(Methylsulfanyl)thiophene-3-carboxylic acid and its biochemical and physiological effects. Additionally, research should focus on developing new synthesis methods for this compound and exploring its potential applications in drug discovery, agrochemicals, and specialty chemicals. Furthermore, research should focus on developing new methods for the efficient and cost-effective synthesis of this compound. Finally, research should focus on the development of new polythiophene derivatives and their applications in organic electronics, fuel cells, batteries, and electrochemical sensors.
Synthesemethoden
5-(Methylsulfanyl)thiophene-3-carboxylic acid can be synthesized via several routes, including the oxidation of 5-methylthiophene-2-carboxylic acid, the oxidation of 5-methylthiophene-3-carboxylic acid, and the oxidation of 5-methylthiophene-2-carboxaldehyde. The oxidation of 5-methylthiophene-2-carboxylic acid is the most commonly used method and involves the use of aqueous sodium hypochlorite (NaClO) and aqueous hydrogen peroxide (H2O2). The reaction is carried out at room temperature and yields this compound in high yields.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methylsulfanylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c1-9-5-2-4(3-10-5)6(7)8/h2-3H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEGXAVGPQZBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

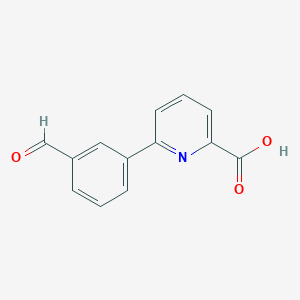

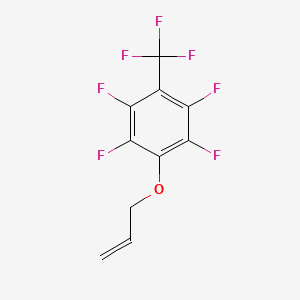

![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)

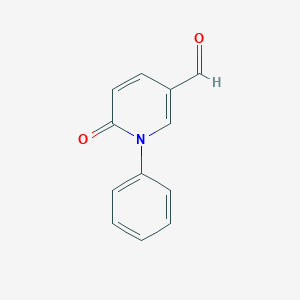
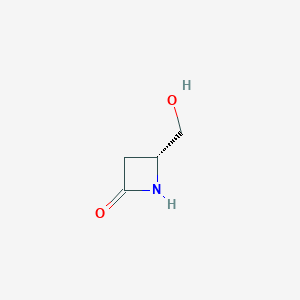

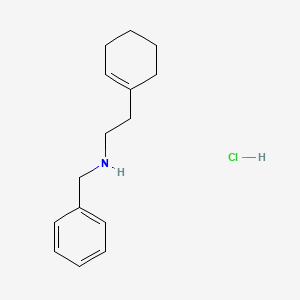

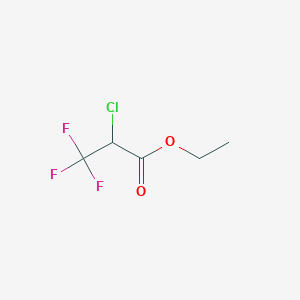
![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)
